
1-Nitropyrene
Overview
Description
1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (nPAH) predominantly emitted from diesel engine exhaust and classified as a Group 2A probable human carcinogen by the International Agency for Research on Cancer (IARC) . It is the most abundant nPAH in diesel emissions, contributing over 25% of their mutagenicity . Structurally, 1-NP consists of a pyrene backbone with a nitro group (-NO₂) at the 1-position, enhancing its reactivity and environmental persistence compared to parent PAHs like pyrene. Its hydrophobic nature facilitates soil accumulation, posing significant remediation challenges .
Preparation Methods
Traditional Mixed Acid Nitration
The most widely documented method for synthesizing 1-nitropyrene involves nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). As described in the CN103755571A patent , this approach employs benzene as a solvent to enhance reaction homogeneity and control exothermicity. Pyrene is dissolved in benzene, followed by the gradual addition of HNO₃ (65–68%) and H₂SO₃ (98%) at 30–50°C. The nitronium ion (NO₂⁺) generated in situ selectively attacks the pyrene molecule at the 1-position due to steric and electronic factors.
Key parameters include:
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Molar ratio : Pyrene/HNO₃/H₂SO₄ = 1:2.5:3.
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Reaction time : 5–8 hours under vigorous stirring.
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Workup : Neutralization with sodium bicarbonate, phase separation, and distillation to recover benzene (90% efficiency).
This method achieves an 85% yield with 90% purity, though it produces trace amounts of 2- and 4-nitropyrene isomers (<5% combined) . The use of benzene, while effective, raises environmental and safety concerns, necessitating closed-loop distillation systems.
Copper Nitrate/Acetic Anhydride-Mediated Nitration
An alternative approach avoids concentrated acids by leveraging copper(II) nitrate (Cu(NO₃)₂) and acetic anhydride (Ac₂O) in ethyl acetate (EtOAc) . In this method, pyrene (100 mmol) is suspended in dried EtOAc with Ac₂O (277 mmol) and Cu(NO₃)₂ (150 mmol) under a nitrogen atmosphere. The mixture is stirred for 12 hours at reflux, yielding this compound after filtration and recrystallization.
Advantages :
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Eliminates corrosive mineral acids.
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Compatibility with air-sensitive reagents due to inert gas use.
Limitations :
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Lower scalability due to solvent volume requirements.
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Copper residues necessitate additional purification steps.
Recent studies demonstrate that metallic oxides such as SiO₂, TiO₂, and Al₂O₃ catalyze pyrene nitration under UV–vis irradiation . For example, pyrene adsorbed on SiO₂ (silicic anhydride) reacts with nitrate ions (NO₃⁻) under a xenon lamp (2 hours), producing this compound in yields up to 8.7 µg/g. Reaction pathways involve photoexcited holes oxidizing NO₃⁻ to NO₂ radicals, which subsequently nitrite pyrene.
Isomer Distribution :
Metallic Oxide | This compound (%) | 2-Nitropyrene (%) | 4-Nitropyrene (%) |
---|---|---|---|
SiO₂ | 92 | 3 | 5 |
Al₂O₃ | 65 | 18 | 17 |
TiO₂ (rutile) | 78 | 12 | 10 |
This method is ideal for studying environmental nitration mechanisms but lacks industrial viability due to low throughput .
Comparative Analysis of Synthetic Routes
Yield and Purity
Method | Yield (%) | Purity (%) | Byproducts |
---|---|---|---|
Mixed Acid | 85 | 90 | 2-/4-nitropyrene |
Cu(NO₃)₂/Ac₂O | 78 | 95 | Trace copper residues |
Photocatalytic (SiO₂) | <0.1* | 99 | Isomers (3–5%) |
*Yield reported in µg/g.
Purification and Analytical Techniques
Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water . Quantitative analysis employs ultra-performance liquid chromatography with fluorescence detection (UPLC-FLD), leveraging the reduction of this compound to fluorescent 1-aminopyrene using iron powder in acetic acid/methanol .
Chemical Reactions Analysis
Types of Reactions: 1-Nitropyrene undergoes various chemical reactions, including:
Reduction: this compound can be reduced to 1-aminopyrene using reducing agents such as iron powder in acidic conditions.
Oxidation: It can also undergo oxidation reactions, forming hydroxylated derivatives.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of different substituted pyrene derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and acetic acid are commonly used for the reduction of this compound.
Substitution: Nitrating agents such as nitric acid and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed:
Reduction: 1-aminopyrene.
Oxidation: 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
Toxicological Studies
1-Nitropyrene has been extensively studied for its carcinogenic effects in various animal models. These studies are crucial for understanding its potential risks to human health.
Animal Studies Overview
- Rats and Mice Studies : Various studies have been conducted using different strains of rats and mice to evaluate the carcinogenic potential of this compound. For instance:
- In a study involving F344/N rats, groups were exposed to varying concentrations of this compound aerosol for 13 weeks. The findings indicated increased liver weights in male rats, suggesting possible hepatotoxic effects, although no significant mortality was observed .
- In BALB/C mice, subcutaneous injections of this compound did not lead to tumor formation at the injection site, but lung tumors were observed in treated groups .
Environmental Monitoring
This compound serves as a marker for diesel exhaust exposure due to its prevalence in emissions from diesel engines. Its concentration in air is monitored to assess environmental pollution levels and associated health risks.
Biomonitoring Efforts
- California Biomonitoring Program : this compound is included in biomonitoring efforts aimed at understanding human exposure to environmental pollutants. The program evaluates the presence of this compound in various biological matrices, providing insights into public health risks associated with air quality .
Health Impact Assessments
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2A carcinogen, indicating it is probably carcinogenic to humans. This classification underscores the importance of ongoing research into its health effects.
Case Studies and Epidemiological Research
- Epidemiological studies have linked exposure to diesel exhaust, which contains this compound, with increased risks of lung cancer and other respiratory diseases. The compound's mutagenicity raises concerns about its role in cancer development among populations exposed to high levels of diesel emissions .
Comparative Carcinogenicity Studies
Comparative studies have evaluated the carcinogenic potential of this compound against its metabolites and other nitro-PAHs. These studies help elucidate the mechanisms by which these compounds exert their toxic effects.
Key Findings from Comparative Studies
- Research indicates that metabolites such as 3-hydroxy-1-nitropyrene may mediate some of the carcinogenic effects observed with this compound itself . Understanding these pathways is crucial for developing strategies to mitigate exposure and health risks.
Summary Table of Key Findings
Mechanism of Action
1-Nitropyrene exerts its effects through metabolic activation by cytochrome P450 enzymes. These enzymes convert this compound into reactive intermediates such as epoxides and hydroxylated derivatives. These metabolites can bind to DNA, leading to mutagenic and carcinogenic effects . The primary molecular targets include DNA and cellular proteins, which are affected by the electrophilic nature of the metabolites .
Comparison with Similar Compounds
Comparative Toxicity and Carcinogenicity
Comparison with Parent PAHs (e.g., Pyrene)
1-NP exhibits significantly higher carcinogenicity and mutagenicity than pyrene, its non-nitrated counterpart. Toxicity studies indicate 1-NP is 10 times more carcinogenic than pyrene in rodents and accounts for a disproportionate share of diesel emission mutagenicity . For example:
- Mammary Tumor Induction: In female Sprague-Dawley rats, 1-NP administration induced mammary adenocarcinomas in 63% of high-dose subjects, whereas pyrene shows negligible tumorigenicity under similar conditions .
- Mutagenic Potency: 1-NP generates DNA adducts such as N-(deoxyguanosin-8-yl)-1-aminopyrene via nitroreduction, a pathway less prevalent in pyrene metabolism .
Comparison with Other Nitro-PAHs
1-NP is less mutagenic and carcinogenic than dinitropyrenes (e.g., 1,6- and 1,8-dinitropyrene) but more potent than mononitro isomers (e.g., 2-nitropyrene):
- 1,8-Dinitropyrene : Exhibits 700-fold higher mutagenicity than 1-NP in Salmonella typhimurium TA98 assays due to enhanced DNA adduct formation and metabolic activation .
- 4-Nitropyrene : Demonstrates stronger mammary tumorigenicity in rats (45% incidence) compared to 1-NP (28–63%) .
- 2-Nitropyrene: Shows weaker carcinogenic effects but induces leukemia in rats .
Table 1: Comparative Carcinogenicity of Selected Nitro-PAHs
Compound | Carcinogenic Incidence (Mammary Tumors, Rats) | Mutagenicity (TA98 Revertants/µmol) |
---|---|---|
1-Nitropyrene | 28–63% | 1,200 |
1,8-Dinitropyrene | N/A | 840,000 |
4-Nitropyrene | 45% | Not reported |
Pyrene | <5% | <10 |
Environmental Persistence and Remediation
Degradation in Soil
1-NP is more resistant to biodegradation than pyrene due to its nitro group. In agricultural soil:
- Bioremediation : Scallion-assisted degradation removed 55% of 1-NP versus 77.9% of pyrene , aligning with first-order kinetics (half-life: 35 days for 1-NP vs. 12 days for pyrene) .
- Chemical Remediation: Zero-valent iron reduced 83% of 1-NP via nitro-to-amine conversion (forming 1-aminopyrene) but required strict acidic conditions .
- Physical Remediation : Activated carbon adsorption achieved 88% removal of 1-NP within 24 hours, though with poor pollutant selectivity .
Table 2: Remediation Efficiency of 1-NP vs. Pyrene
Method | 1-NP Removal (%) | Pyrene Removal (%) | Timeframe |
---|---|---|---|
Activated Carbon | 88.1 | 78.0 | 24 hours |
Zero-Valent Iron | 83.0 | Not applicable | 16 hours |
Phytoremediation | 55.0 | 77.9 | 60 days |
Metabolic Pathways and Mutagenic Mechanisms
Metabolic Activation
1-NP undergoes nitroreduction (via cytochrome P450 3A4 in humans) to form reactive intermediates like 1-nitrosopyrene and 1-aminopyrene, which bind DNA . Rodents preferentially hydroxylate 1-NP at the 6- and 8-positions, while humans favor the 3-position, affecting metabolite toxicity profiles .
Mutagenicity in Bacterial Systems
- 1-NP vs. 1,8-Dinitropyrene : The latter’s superior mutagenicity stems from dual nitro groups enabling crosslinking DNA adducts .
- Role of Nitroreduction : 1-NP’s mutagenicity in Salmonella TA98 correlates strongly with DNA adduct levels (R² = 0.98) .
Environmental Stability and Photodegradation
1-NP is photolabile, degrading under UV light to non-mutagenic products like 1-hydroxypyrene. However, its persistence in shaded environments (e.g., soil) remains a concern .
Biological Activity
1-Nitropyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its potential carcinogenic effects and biological activities. This article delves into the biological activity of 1-NP, focusing on its mechanisms of action, cellular effects, and implications for health.
Overview of this compound
This compound is formed primarily from the combustion of fossil fuels and is a common pollutant in urban environments. The International Agency for Research on Cancer (IARC) classifies it as a Group 2A carcinogen, indicating it is probably carcinogenic to humans . Its biological effects are mediated through various pathways that impact cellular functions, leading to oxidative stress, apoptosis, and potential tumorigenesis.
Oxidative Stress Induction
1-NP induces the generation of reactive oxygen species (ROS), which play a crucial role in its cytotoxic effects. In studies involving RAW264.7 macrophages, exposure to 1-NP resulted in a concentration-dependent increase in intracellular ROS levels. This elevation in ROS is associated with mitochondrial dysfunction and subsequent apoptosis .
Apoptosis Pathways
The apoptotic effects of 1-NP are mediated through several mechanisms:
- Mitochondrial Dysfunction : 1-NP exposure leads to mitochondrial impairment, characterized by the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus. This process is critical in caspase-independent apoptosis pathways .
- Bcl-2 Family Proteins : Changes in the expression of Bcl-2 family proteins were observed, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. The Bax/Bcl-2 ratio significantly increased following treatment with 1-NP, indicating a shift towards pro-apoptotic signaling .
- Caspase Activation : Studies have shown that 1-NP activates caspases-3 and -9, leading to PARP-1 cleavage and furthering the apoptotic cascade .
Genotoxicity
Research indicates that 1-NP can cause DNA damage through the formation of DNA adducts. These adducts can interfere with normal DNA replication and transcription processes, potentially leading to mutations and cancer development .
In Vivo Studies
In animal models, particularly female CD rats, studies have demonstrated that subcutaneous administration of 1-NP can lead to mammary tumors over extended observation periods. These findings suggest that the route of administration significantly influences the carcinogenic potential of 1-NP .
Prenatal Exposure Studies
A notable study highlighted the effects of prenatal exposure to 1-NP on fetal development. Maternal exposure was linked to autism-like behaviors in offspring due to impaired interneuron migration in the fetal forebrain. This research underscores the neurodevelopmental risks associated with 1-NP exposure during critical periods of brain development .
Summary of Biological Effects
The biological activity of this compound can be summarized as follows:
Biological Effect | Mechanism |
---|---|
Induction of Reactive Oxygen Species | Concentration-dependent increase in ROS leading to oxidative stress |
Apoptosis | Mitochondrial dysfunction, AIF translocation, caspase activation |
Genotoxicity | Formation of DNA adducts disrupting normal cellular functions |
Tumorigenesis | Evidence from animal studies indicating potential for cancer development |
Q & A
Q. Basic: How can 1-nitropyrene concentrations in environmental samples be accurately quantified, considering potential interference from native 1-aminopyrene?
To address interference from native 1-aminopyrene during quantification, researchers should employ derivatization-based UPLC-FLD analysis . The method involves converting this compound to 1-aminopyrene via Fe/H⁺-induced nitro reduction. Quantify total 1-aminopyrene (post-derivatization) and subtract native 1-aminopyrene (pre-derivatization) using the formula:
where = total 1-aminopyrene after derivatization and = native 1-aminopyrene. This stepwise approach minimizes false positives in soil or particulate matter samples .
Q. Basic: What experimental models are appropriate for studying this compound-induced DNA damage in mammalian systems?
Use error-prone translesion synthesis (TLS) assays to evaluate replication fidelity in DNA repair-deficient cell lines. For example, compare TLS efficiency in ovarian cancer cells (malignant) vs. non-malignant cells exposed to this compound metabolites. Incorporate ³²P-postlabeling or HPLC-MS/MS to quantify DNA adducts, ensuring sensitivity for low-abundance lesions. Note that adult rodent models may underestimate human risk due to metabolic differences (e.g., higher nitroreduction in human liver cells) .
Q. Advanced: How do species-specific metabolic pathways influence the carcinogenic potency of this compound?
This compound’s carcinogenicity depends on the nitroreduction:ring-oxidation ratio . Newborn rodents exhibit higher nitroreduction, generating mutagenic N-hydroxy-1-aminopyrene, whereas adults favor detoxifying ring-oxidation. To model human risk, prioritize human hepatocyte cultures or transgenic rodents expressing human nitroreductases. Monitor urinary metabolites (e.g., nitroreduction products) as biomarkers of activation .
Q. Advanced: What methodologies differentiate oxidative vs. reductive metabolic pathways of this compound in vitro?
Use induced hepatic microsomes (e.g., phenobarbital- or 3-methylcholanthrene-treated rats) to isolate oxidative pathways, which produce K-region epoxides (e.g., this compound 4,5-oxide) and hydroxypyrenes. For reductive pathways, employ cytosolic fractions with xanthine oxidase to generate DNA-binding N-hydroxy-1-aminopyrene. Analyze adduct profiles via HPLC with fluorescence detection or ³²P-postlabeling . Key markers: N-(deoxyguanosin-8-yl)-1-aminopyrene (reductive) vs. oxide-derived adducts (oxidative) .
Q. Advanced: How do copollutants like pyrene influence this compound metabolism and DNA adduct formation?
Design co-exposure experiments in rodents or cell cultures, comparing this compound alone vs. with pyrene. Analyze urine and feces for hydroxylated metabolites (e.g., 3-, 6-, 8-hydroxy-1-nitropyrene) using GC-MS and quantify liver DNA adducts via accelerator mass spectrometry . Pyrene may competitively inhibit cytochrome P450 enzymes, altering this compound’s metabolic activation. Include controls for enzyme activity (e.g., CYP1A1/1B1 inhibition assays) .
Q. Advanced: What analytical techniques optimize source apportionment of combustion-derived particulates using this compound and pyrene?
Calculate the 1-NP:Pyr ratio via HPLC-fluorescence or LC-MS/MS . High ratios (>0.1) indicate high-temperature combustion (e.g., diesel exhaust), while low ratios (<0.01) suggest low-temperature sources (e.g., coal). Validate with receptor modeling (e.g., PMF or PCA) using urban air samples. Ensure calibration with certified reference materials to account for matrix effects .
Q. Advanced: How can fungal metabolism be leveraged for this compound bioremediation?
Use Cunninghamella elegans to detoxify this compound via hydroxylation and glucoside conjugation. Monitor metabolite formation with reversed-phase HPLC and confirm structures via ¹H-NMR/MS . Assess mutagenicity reduction using Ames tests (Salmonella TA98/TA100). Key metabolites: non-mutagenic 6- and 8-hydroxy-1-nitropyrene glucosides. Optimize growth conditions (e.g., pH 7, 28°C) to enhance enzymatic activity .
Q. Advanced: Why does this compound exhibit lower mammary carcinogenicity compared to 4-nitropyrene in rodents?
Compare DNA adduct profiles using ²⁹P-postlabeling in mammary tissue. 4-Nitropyrene forms multiple DNA adducts (e.g., via CYP-mediated activation), whereas this compound primarily binds via nitroreduction. Use isotope-labeled standards to quantify adduct persistence. Structural differences in nitro group positioning affect metabolic activation and adduct stability .
Properties
IUPAC Name |
1-nitropyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRLPDGCPYIVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020983 | |
Record name | 1-Nitropyrene | |
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Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Gold solid; [MSDSonline] | |
Record name | 1-Nitropyrene | |
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Solubility |
Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C | |
Record name | 1-NITROPYRENE | |
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Vapor Pressure |
0.00000006 [mmHg] | |
Record name | 1-Nitropyrene | |
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Impurities |
1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988). | |
Record name | 1-NITROPYRENE | |
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Color/Form |
Yellow needles or prisms from ethanol | |
CAS No. |
5522-43-0, 63021-86-3 | |
Record name | 1-Nitropyrene | |
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Record name | Pyrene, nitro- | |
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Record name | 1-NITROPYRENE | |
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Record name | Pyrene, 1-nitro- | |
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Record name | 1-Nitropyrene | |
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Record name | 1-nitropyrene | |
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Record name | 1-NITROPYRENE | |
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Record name | 1-NITROPYRENE | |
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Melting Point |
155 °C | |
Record name | 1-NITROPYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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